CARM1 17b vs. EZM2302 and SGC2085: Potency
CARM1 17b demonstrates a clear selectivity advantage over CARM3. In a standardized biochemical assay measuring methyltransferase activity, CARM1 17b inhibited CARM1 with an IC50 of 0.07 µM, while requiring a concentration exceeding 25 µM to inhibit CARM3, yielding a selectivity index greater than 357 . This high degree of intra-subfamily selectivity is not uniformly documented for other widely used CARM1 inhibitors. For instance, the selectivity of SGC2085 for CARM1 over CARM3 is not explicitly reported in primary literature, with its selectivity profile primarily characterized against PRMT6 and other PRMTs [1]. The well-defined selectivity window of CARM1 17b enables more confident attribution of observed biological effects specifically to CARM1 inhibition.
| Evidence Dimension | CARM3 Selectivity |
|---|---|
| Target Compound Data | CARM1 IC50 = 0.07 µM; CARM3 IC50 > 25 µM |
| Comparator Or Baseline | SGC2085: CARM1 IC50 = 50 nM; CARM3 selectivity not reported |
| Quantified Difference | >357-fold selectivity for CARM1 over CARM3 (CARM1 17b) |
| Conditions | Biochemical methyltransferase activity assay |
Why This Matters
Defined CARM3 selectivity is essential for researchers aiming to isolate CARM1-specific phenotypes without confounding inhibition of the closely related CARM3 enzyme.
- [1] Ferreira de Freitas R, et al. J Med Chem. 2016 Jul 28;59(14):6838-47. View Source
